molecular formula C26H22N4O B11225613 N-(2-ethoxyphenyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine

N-(2-ethoxyphenyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11225613
M. Wt: 406.5 g/mol
InChI Key: AXVAJGJYUQETCB-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes an ethoxyphenyl group and two phenyl groups attached to a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves a multi-step process. One efficient method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of high-throughput synthesis techniques and the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the presence of the ethoxyphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its ability to interact with specific molecular targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C26H22N4O

Molecular Weight

406.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H22N4O/c1-2-31-23-16-10-9-15-22(23)29-25-24-21(19-11-5-3-6-12-19)17-30(26(24)28-18-27-25)20-13-7-4-8-14-20/h3-18H,2H2,1H3,(H,27,28,29)

InChI Key

AXVAJGJYUQETCB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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